molecular formula C13H12N4O4S B4728005 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione

4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione

Cat. No.: B4728005
M. Wt: 320.33 g/mol
InChI Key: OJWLXSBLBHTNCD-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethoxyphthalic anhydride with 3-methylsulfanyl-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
  • 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-3-yl)isoindole-1,3-dione
  • 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-4-yl)isoindole-1,3-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and methylsulfanyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-20-7-5-4-6-8(9(7)21-2)11(19)17(10(6)18)12-14-13(22-3)16-15-12/h4-5H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWLXSBLBHTNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NC(=NN3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326504
Record name 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879935-08-7
Record name 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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